molecular formula C11H7IN2 B14805672 6-iodo-9H-pyrido[2,3-b]indole

6-iodo-9H-pyrido[2,3-b]indole

Cat. No.: B14805672
M. Wt: 294.09 g/mol
InChI Key: DEJZGTYMRGPESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-9H-pyrido[2,3-b]indole is a halogenated heterocyclic aromatic amine (HAA) featuring a pyridoindole scaffold with an iodine substituent at position 4. The iodine substitution likely influences its electronic properties, metabolic stability, and interaction with biological targets, distinguishing it from related compounds.

Properties

Molecular Formula

C11H7IN2

Molecular Weight

294.09 g/mol

IUPAC Name

6-iodo-9H-pyrido[2,3-b]indole

InChI

InChI=1S/C11H7IN2/c12-7-3-4-10-9(6-7)8-2-1-5-13-11(8)14-10/h1-6H,(H,13,14)

InChI Key

DEJZGTYMRGPESK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC3=C2C=C(C=C3)I)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-iodo-9H-pyrido[2,3-b]indole typically involves the iodination of 9H-pyrido[2,3-b]indole. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination .

Industrial Production Methods: While specific industrial production methods for 6-iodo-9H-pyrido[2,3-b]indole are not extensively documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-9H-pyrido[2,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Iodo-9H-pyrido[2,3-b]indole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-iodo-9H-pyrido[2,3-b]indole involves its interaction with various molecular targets. The iodine atom’s presence enhances the compound’s ability to participate in electrophilic and nucleophilic reactions, affecting biological pathways. The compound can intercalate with DNA, inhibit enzymes, or modulate receptor activities, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Similarities and Differences :

  • 6-Iodo vs. 6-Bromo-4-Chloro : Both compounds share a pyridoindole core but differ in halogen substituents. The 6-iodo derivative has a single iodine atom at position 6, while the bromo-chloro analog has bromine (position 6) and chlorine (position 4) .
  • Impact of Halogen Type : Iodine’s larger atomic radius and lower electronegativity compared to bromine and chlorine may alter reactivity, metabolic pathways, and binding affinity to enzymes like cytochrome P450 (CYP) .

Amino-Substituted Derivatives: AαC and MeAαC

Key Compounds :

  • AαC (2-Amino-9H-pyrido[2,3-b]indole): A tobacco carcinogen metabolized by CYP1A1/2 into genotoxic intermediates like 2-hydroxyamino-AαC (HONH-AαC) .

Comparison with 6-Iodo Derivative :

  • Substituent Effects: While AαC and MeAαC rely on amino groups for metabolic activation, the iodine in 6-iodo-9H-pyrido[2,3-b]indole may block enzymatic oxidation at position 6, redirecting metabolism to other positions (e.g., 3 or 4) .
  • Toxicity Profile: AαC and MeAαC are classified as probable human carcinogens (Group 2B by IARC), whereas halogenated derivatives like 6-iodo may exhibit reduced direct genotoxicity but higher environmental persistence .

Other Heterocyclic Aromatic Amines (HAAs): PhIP and IQ

Structural and Functional Contrasts :

  • PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine): A highly mutagenic HAA found in cooked meats, metabolized by CYP1A2 to form DNA adducts .
  • IQ (2-Amino-3-methylimidazo[4,5-f]quinoline): A potent carcinogen requiring metabolic activation via N-hydroxylation .

Key Differences :

  • Metabolic Pathways : Unlike PhIP and IQ, which undergo extensive N-oxidation, 6-iodo-9H-pyrido[2,3-b]indole’s iodine may inhibit similar pathways, favoring alternative detoxification routes like glucuronidation .

Tetrahydro-Pyridoindole Derivatives

Structural Modifications :

  • Compounds like 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole feature a saturated pyridine ring, reducing aromaticity and altering electronic properties .

Functionalized Derivatives: Carboxylic Acid and Methyl Groups

  • 9-Methyl-9H-pyrido[3,4-b]indole : Methylation at the 9-position stabilizes the molecule against metabolic degradation, a property that could be relevant for 6-iodo analogs .

Data Tables

Table 1: Structural and Metabolic Comparison of Selected Pyridoindoles

Compound Substituents Key Metabolic Enzymes Toxicity Profile
6-Iodo-9H-pyrido[2,3-b]indole Iodine (C6) CYP1A1, UGTs* Unknown (predicted low direct genotoxicity)
AαC Amino (C2) CYP1A1/2, SULTs Carcinogenic (Group 2B)
6-Bromo-4-chloro derivative Br (C6), Cl (C4) CYP2E1 Persistent environmental toxicant
PhIP Methyl, phenyl CYP1A2 Carcinogenic (Group 2A)

*Inferred from AαC metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.